![molecular formula C15H19N B14594308 2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene CAS No. 61088-67-3](/img/structure/B14594308.png)
2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylethyl)-2-azabicyclo[222]oct-5-ene is a bicyclic compound characterized by its unique structure, which includes a phenylethyl group attached to a bicyclo[222]oct-5-ene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene typically involves the reaction of a phenylethylamine derivative with a bicyclo[2.2.2]oct-5-ene precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the amine and facilitate the nucleophilic attack on the bicyclic system. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds within the bicyclic system.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium halides in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced bicyclic compounds with saturated bonds.
Substitution: Halogenated phenylethyl derivatives.
Applications De Recherche Scientifique
2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Propriétés
Numéro CAS |
61088-67-3 |
|---|---|
Formule moléculaire |
C15H19N |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
2-(2-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C15H19N/c1-2-4-13(5-3-1)10-11-16-12-14-6-8-15(16)9-7-14/h1-6,8,14-15H,7,9-12H2 |
Clé InChI |
FIIDKRXPCKVVRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1CN2CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


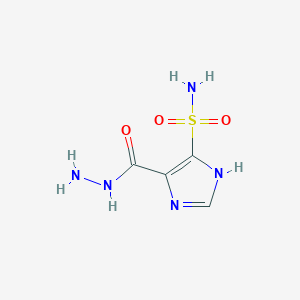
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
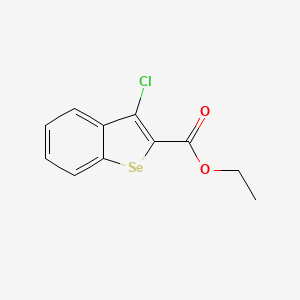
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
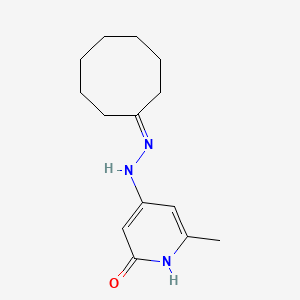
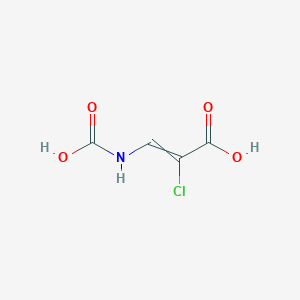

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
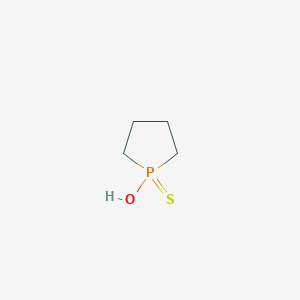
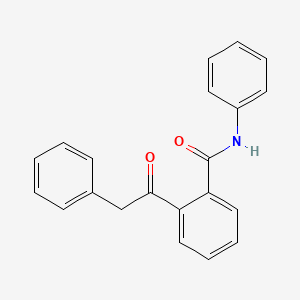
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
